![molecular formula C16H16ClNO4S2 B2658153 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid CAS No. 851619-66-4](/img/structure/B2658153.png)
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
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Description
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by the name 'CP-465,022' and is a selective antagonist of the dopamine D1 receptor.
Scientific Research Applications
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for combating oxidative stress caused by reactive oxygen species (ROS). ROS can damage cellular structures, including carbohydrates, nucleic acids, lipids, and proteins. Notably, the antioxidant activity of 1-[(5-chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid derivatives has been tested to be 1.5 times higher than that of the well-known antioxidant ascorbic acid .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-7-14(23-13)24(21,22)18-10-8-16(9-11-18,15(19)20)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCSPQNUZFWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid |
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